molecular formula C14H12FN B1149372 3-fluoro-5,8-dimethyl-9H-carbazole CAS No. 128612-26-0

3-fluoro-5,8-dimethyl-9H-carbazole

Cat. No.: B1149372
CAS No.: 128612-26-0
M. Wt: 213
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Description

3-Fluoro-5,8-dimethyl-9H-carbazole (CAS 128612-26-0) is a high-purity synthetic carbazole derivative of significant interest in medicinal chemistry and anticancer research. Recent scientific investigations have identified this compound and its structural analogues as promising candidates for the development of multi-targeted cancer therapies . Studies demonstrate that these lead compounds exhibit potent and selective cytotoxic activity against aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, while showing minimal effects on non-malignant breast epithelial cells . The mechanism of action is multi-faceted; molecular docking simulations and in vitro assays confirm that these derivatives function by selectively inhibiting human topoisomerase I (hTopo I), a crucial DNA-related enzyme, and by interfering with the normal dynamics of the actin cytoskeleton . This dual action ultimately triggers apoptosis in cancer cells, positioning this compound as a valuable chemical tool for researchers exploring novel oncological targets and pathways . The compound is provided for research purposes to further investigate these mechanisms and develop new therapeutic strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

128612-26-0

Molecular Formula

C14H12FN

Molecular Weight

213

Synonyms

3-fluoro-5,8-dimethyl-9H-carbazole

Origin of Product

United States

Preparation Methods

Nitration and Reduction

Initial nitration of carbazole introduces nitro groups at electron-rich positions, typically the 3- and 6-positions. Using a mixture of nitric and sulfuric acids, carbazole undergoes nitration to yield 3-nitro-9H-carbazole. Subsequent reduction with hydrogen gas over a palladium catalyst or via catalytic transfer hydrogenation converts the nitro group to an amine, producing 3-amino-9H-carbazole. This intermediate serves as a precursor for fluorination.

Sandmeyer Fluorination

The amino group in 3-amino-9H-carbazole is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, forming a diazonium salt. Treatment with hydrogen fluoride or tetrafluoroboric acid (HBF4) facilitates the replacement of the diazo group with fluorine, yielding 3-fluoro-9H-carbazole. This step requires careful temperature control to avoid side reactions such as dimerization.

Friedel-Crafts Methylation

Introducing methyl groups at the 5- and 8-positions is achieved via Friedel-Crafts alkylation. Using methyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl3), 3-fluoro-9H-carbazole undergoes methylation. The reaction proceeds at elevated temperatures (80–100°C), with the catalyst coordinating to the carbazole nitrogen to activate specific positions for methyl group attachment. However, regioselectivity challenges often necessitate subsequent purification via column chromatography or recrystallization.

Table 1: Key Reaction Conditions for Electrophilic Substitution

StepReagents/ConditionsYield (%)Reference
NitrationHNO3/H2SO4, 50°C, 4h78–85
ReductionH2/Pd/C, ethanol, 25°C, 12h90–95
Diazotization/FluorinationNaNO2/HCl, HBF4, 0–5°C65–70
MethylationCH3Cl, AlCl3, 80°C, 8h55–60

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic routes employ transition-metal catalysis to enhance regioselectivity and reduce reaction steps. These methods are particularly effective for introducing methyl and fluorine groups in a single pot.

Suzuki-Miyaura Coupling for Methyl Group Introduction

The Suzuki-Miyaura reaction enables the direct coupling of methylboronic acids to halogenated carbazole intermediates. For example, 3-fluoro-9H-carbazole is brominated at the 5- and 8-positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The resulting 3-fluoro-5,8-dibromo-9H-carbazole undergoes successive couplings with methylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) in a 1,4-dioxane/water mixture. This method achieves yields of 70–75% with high regiochemical fidelity.

Buchwald-Hartwig Amination for Fluorine Insertion

Alternatively, fluorination can be accomplished via late-stage functionalization. A palladium-catalyzed coupling between 5,8-dimethyl-9H-carbazole and a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), employs a ligand system of Xantphos and Pd2(dba)3. The reaction proceeds in toluene at 110°C, selectively introducing fluorine at the 3-position. This approach avoids the need for diazotization and improves functional group tolerance.

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalyst SystemConditionsYield (%)Reference
Suzuki-MiyauraPd(PPh3)4, Na2CO31,4-dioxane/H2O, 80°C70–75
Buchwald-HartwigPd2(dba)3/Xantphos, NFSIToluene, 110°C60–65

Multi-Step Synthesis from Aniline Derivatives

Constructing the carbazole ring from aniline precursors allows for early-stage incorporation of substituents. This method is advantageous for large-scale production.

Borsche-Drechsel Cyclization

A mixture of 4-fluoro-3-methylaniline and 3-methylcyclohexanone undergoes acid-catalyzed cyclization via the Borsche-Drechsel reaction. Concentrated hydrochloric acid promotes the formation of the carbazole skeleton, with methyl groups pre-installed at the 5- and 8-positions. Subsequent oxidation with potassium permanganate introduces the 3-fluoro group, yielding the target compound.

Lithiation-Boronation Strategies

Recent advances utilize directed ortho-metalation (DoM) to install substituents. 9H-Carbazole is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithiated intermediate at the 3-position. Quenching with trimethylborate forms the boronic acid derivative, which undergoes Suzuki coupling with methyl iodide in the presence of Pd(OAc)2. This method achieves a 65% overall yield but requires stringent anhydrous conditions.

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost-effectiveness and scalability. A representative industrial process involves:

  • Nitration : Carbazole → 3-nitro-9H-carbazole (HNO3/H2SO4, 50°C).

  • Reduction : 3-nitro-9H-carbazole → 3-amino-9H-carbazole (H2/Pd-C, ethanol).

  • Fluorination : 3-amino-9H-carbazole → 3-fluoro-9H-carbazole (NaNO2/HCl, HBF4).

  • Methylation : 3-fluoro-9H-carbazole → this compound (CH3I, AlCl3, 80°C).

Purification is achieved through sequential recrystallization from ethanol and acetonitrile, yielding >98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Suitability
Electrophilic SubstitutionLow cost, established protocolsPoor regioselectivity, multiple stepsIndustrial
Cross-CouplingHigh regiocontrol, modularExpensive catalysts, air-sensitiveLaboratory
Multi-Step SynthesisEarly substituent installationComplex optimization requiredPilot plant

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5,8-dimethyl-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, methyl iodide (CH3I) for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives.

Scientific Research Applications

3-fluoro-5,8-dimethyl-9H-carbazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-5,8-dimethyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine can enhance its binding affinity and selectivity towards specific targets, while the methyl groups can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Ellipticine

Ellipticine, a natural carbazole alkaloid, is a DNA intercalator and topoisomerase inhibitor but suffers from high toxicity and poor selectivity.

Parameter 3-Fluoro-5,8-Dimethyl-9H-Carbazole Ellipticine
IC₅₀ (MDA-MB-231) 0.73 ± 0.74 μM >10 μM
Selectivity (MCF-10A) No toxicity at 100 μM Toxic at <10 μM
Targets hTopo I, actin dynamics DNA, Topo II
Drug-likeness Optimal ADMET profile Poor solubility

Key Difference: Compound 4’s fluorine and methyl substituents improve selectivity and reduce off-target effects, unlike ellipticine’s planar structure, which non-specifically intercalates DNA .

5-Bromo-9H-Carbazole Derivatives

Brominated carbazoles (e.g., compound 1, IC₅₀ = 43.45 μM) exhibit significantly reduced activity compared to compound 4 (IC₅₀ = 0.73 μM). The bulky bromine group hinders binding to hTopo I and actin, emphasizing the importance of smaller substituents (e.g., -F, -CH₃) for potency .

N-Alkylated Carbazoles

N-alkylated derivatives (e.g., 1,4-dimethyl-6-pyridin-3-yl-9H-carbazole) show moderate activity (IC₅₀ ~6–8 μM) but lack dual targeting. In contrast, compound 4’s N-H group facilitates hydrogen bonding with hTopo I (binding energy = -8.2 kcal/mol) and actin’s ATP-binding site .

Benzo-Fused Carbazoles

Compound 4’s unique dual-action profile provides a broader anticancer mechanism, disrupting both DNA repair (via hTopo I) and cytoskeletal integrity .

Latrunculin A (LA) and Cytochalasin B (CB)

Compound 4 mimics LA’s depolymerization effects but with lower cytotoxicity:

Parameter Compound 4 LA CB
Actin Polymerization Inhibits (final RFU = 16,000) Inhibits (RFU = 8,000) Inhibits (RFU = 18,000)
Depolymerization Induces (RFU = 12,000) Strong (RFU = 8,000) No effect
Cellular Toxicity Low (IC₅₀ = 0.73 μM) High (IC₅₀ < 0.1 μM) Moderate (IC₅₀ = 2 μM)

Key Advantage : Compound 4 combines actin depolymerization with hTopo I inhibition, a feature absent in LA/CB, making it a multi-target candidate for TNBC .

Q & A

How can researchers optimize the synthesis of 3-fluoro-5,8-dimethyl-9H-carbazole to ensure regioselectivity and high yield?

Level : Basic (Synthetic Chemistry)
Methodological Answer :

  • Stepwise functionalization : Begin with a carbazole core and introduce substituents sequentially. For example, brominate the carbazole at positions 5 and 8 using N-bromosuccinimide (NBS) under controlled light conditions, followed by methyl group introduction via Suzuki-Miyaura coupling with methylboronic acids .
  • Fluorination strategy : Use electrophilic fluorinating agents (e.g., Selectfluor) at position 3, as fluorine's electronegativity directs substitution. Monitor reaction kinetics via TLC or HPLC to avoid over-fluorination .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR.

What advanced spectroscopic and computational techniques resolve structural ambiguities in substituted carbazoles like this compound?

Level : Advanced (Structural Analysis)
Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol). Use SHELX software for structure refinement, focusing on fluorine and methyl group positions to confirm regiochemistry .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Compare computed 19^{19}F NMR chemical shifts with experimental data to validate substituent positions .
  • Solid-state NMR : Apply 13^{13}C cross-polarization magic-angle spinning (CP-MAS) to analyze crystal packing effects on methyl group dynamics .

How can researchers evaluate the biological activity of this compound against cancer targets like human topoisomerase I (hTopo I)?

Level : Advanced (Pharmacology)
Methodological Answer :

  • In vitro assays : Use the DNA relaxation assay with hTopo I. Pre-incubate the enzyme with the compound (0–100 µM) and visualize supercoiled DNA via agarose gel electrophoresis. Quantify inhibition via densitometry .
  • Cytotoxicity testing : Treat MDA-MB-231 breast cancer cells with varying concentrations (24–72 hours) and assess viability via MTT assay. Compare IC50_{50} values with non-tumorigenic MCF-10A cells to gauge selectivity .
  • Molecular docking : Perform AutoDock Vina simulations to model interactions between the compound and hTopo I’s active site. Prioritize hydrogen bonding with fluorine and steric effects from methyl groups .

How should researchers address discrepancies in observed vs. predicted photophysical properties of this compound?

Level : Advanced (Physical Chemistry)
Methodological Answer :

  • Aggregation studies : Compare UV-Vis and fluorescence spectra in solution (THF) vs. solid state. Use time-resolved fluorescence to detect excimer formation in aggregated states .
  • Solvatochromism analysis : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate Stokes shifts with solvent orientation polarizability (ff) to assess charge-transfer character .
  • TD-DFT validation : Compute excited-state transitions (CAM-B3LYP/def2-TZVP) and compare with experimental absorption/emission maxima to identify deviations caused by substituent effects .

What experimental design principles minimize synthetic byproducts during the preparation of multi-substituted carbazoles?

Level : Basic (Process Chemistry)
Methodological Answer :

  • Orthogonal protection : Protect reactive positions (e.g., NH of carbazole with tert-butoxycarbonyl (Boc)) before introducing methyl or fluorine groups. Deprotect under mild acidic conditions post-functionalization .
  • Catalyst optimization : For cross-coupling reactions (e.g., Suzuki), screen Pd catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to maximize yield and reduce homocoupling byproducts .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion to avoid over-substitution .

How can structure-activity relationship (SAR) studies elucidate the role of fluorine and methyl groups in this compound’s bioactivity?

Level : Advanced (Medicinal Chemistry)
Methodological Answer :

  • Analog synthesis : Prepare derivatives lacking fluorine (3-H) or methyl groups (5,8-H). Compare their hTopo I inhibition and cytotoxicity profiles to isolate substituent contributions .
  • Pharmacophore mapping : Generate QSAR models using CoMFA/CoMSIA to identify steric (methyl) and electrostatic (fluorine) fields critical for activity. Validate with leave-one-out cross-validation .
  • Metabolic stability : Incubate compounds with human liver microsomes (HLMs) and quantify degradation via LC-MS. Fluorine’s electron-withdrawing effects may enhance metabolic resistance .

What computational approaches predict the solid-state packing and optoelectronic properties of this compound?

Level : Advanced (Materials Science)
Methodological Answer :

  • Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts (C–H···F, π-π stacking) influencing crystal packing and charge transport .
  • Bandgap calculation : Perform periodic DFT (VASP) to compute HOMO-LUMO gaps. Compare with experimental UV-Vis data to assess applicability in organic semiconductors .
  • Charge mobility simulation : Apply the Marcus theory model to estimate hole/electron mobility based on reorganization energies derived from DFT-optimized geometries .

How can researchers validate the purity of this compound when traditional chromatography fails?

Level : Basic (Analytical Chemistry)
Methodological Answer :

  • Orthogonal techniques : Combine HPLC (C18 column, acetonitrile/water) with capillary electrophoresis (CE) to resolve co-eluting impurities .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs and use 13^{13}C NMR to trace contaminants via unique isotopic splitting patterns .
  • Differential scanning calorimetry (DSC) : Detect polymorphic impurities by analyzing melting point deviations (>2°C indicates impurities) .

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